Diethyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a quinoline backbone This compound is characterized by the presence of ethyl groups at the 3 and 6 positions, and a 2,3-dimethylphenylamino group at the 4 position The compound also features carboxylate groups at the 3 and 6 positions, making it a dicarboxylate ester
Preparation Methods
The synthesis of 3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Ethyl Groups: The ethyl groups can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The 2,3-dimethylphenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline core reacts with 2,3-dimethylaniline.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using ethanol and a strong acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or nitric acid.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug formulations.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to 3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE include:
Quinoline: The parent compound, which lacks the ethyl and amino substituents.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
The uniqueness of 3,6-DIETHYL 4-[(2,3-DIMETHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl 4-(2,3-dimethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-22(26)16-10-11-20-17(12-16)21(18(13-24-20)23(27)29-6-2)25-19-9-7-8-14(3)15(19)4/h7-13H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
LUEPPNRFEFSCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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